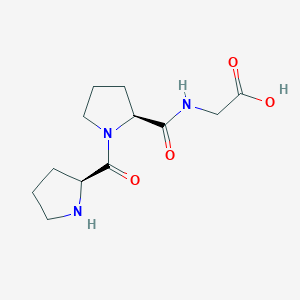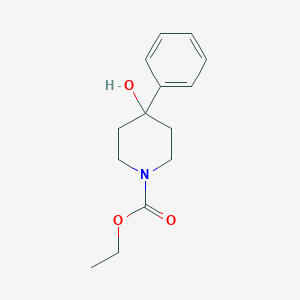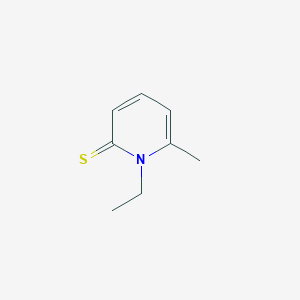
2(1H)-Pyridinethione, 1-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinethione, 1-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyrithione or PT and is widely used as an antifungal and antibacterial agent.
科学的研究の応用
Pyrithione has been extensively studied for its potential applications in various fields. Its antimicrobial properties make it an ideal candidate for use in treating fungal and bacterial infections. Pyrithione has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, Pyrithione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of Pyrithione is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. Pyrithione has also been shown to inhibit the activity of certain enzymes, which can lead to the death of cancer cells.
生化学的および生理学的効果
Pyrithione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. Pyrithione has also been shown to induce apoptosis in cancer cells. Additionally, Pyrithione has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Pyrithione in lab experiments is its broad spectrum of antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, Pyrithione has been shown to have anticancer and neuroprotective properties, making it a useful compound for studying cancer and neurodegenerative diseases.
However, there are also limitations to using Pyrithione in lab experiments. One limitation is that it can be toxic to certain cell types at high concentrations. Additionally, Pyrithione has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Pyrithione. One area of research is the development of new and more efficient synthesis methods for Pyrithione. Additionally, there is a need for further research on the mechanism of action of Pyrithione, particularly in regards to its anticancer and neuroprotective properties. Finally, there is a need for further research on the potential applications of Pyrithione in treating other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, Pyrithione is a chemical compound with potential applications in various fields, including antimicrobial therapy, cancer therapy, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it has been shown to have broad-spectrum antimicrobial activity and anticancer and neuroprotective properties. While Pyrithione has advantages for use in lab experiments, such as its broad spectrum of antimicrobial activity, there are also limitations, such as its toxicity at high concentrations. Future research on Pyrithione should focus on developing new synthesis methods, further understanding its mechanism of action, and exploring its potential applications in treating other diseases.
合成法
The most common method for synthesizing Pyrithione is through the reaction of 2-mercaptopyridine N-oxide with ethyl bromoacetate and methyl iodide. The reaction produces Pyrithione as a white crystalline solid with a melting point of 248-250°C.
特性
CAS番号 |
19006-73-6 |
|---|---|
製品名 |
2(1H)-Pyridinethione, 1-ethyl-6-methyl- |
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
1-ethyl-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChIキー |
RECOMBKMVKDILH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=S)C |
正規SMILES |
CCN1C(=CC=CC1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



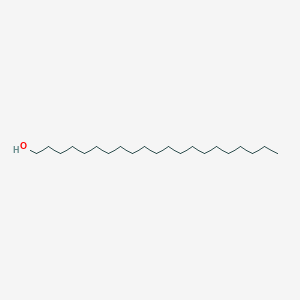
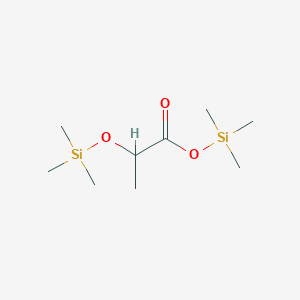
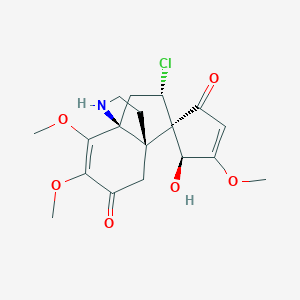
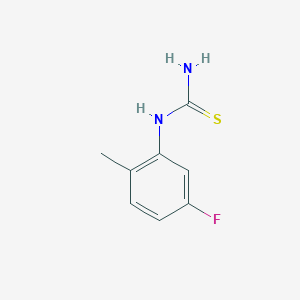
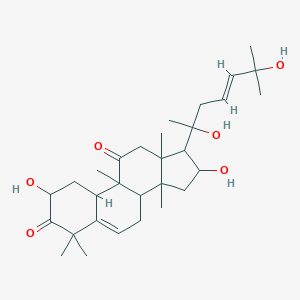
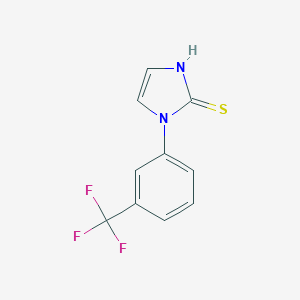
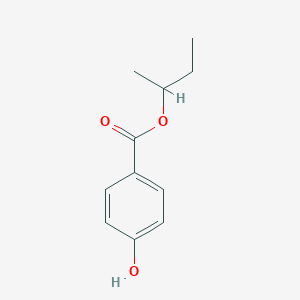
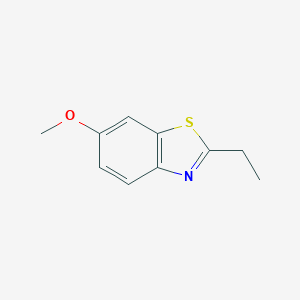
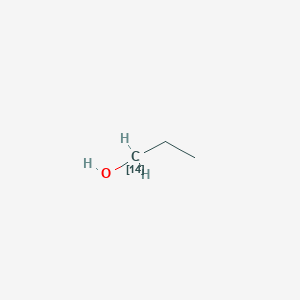
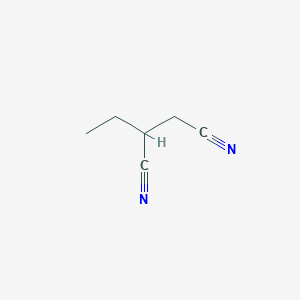
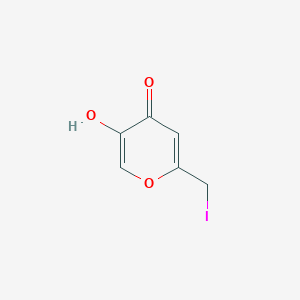
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
